![molecular formula C18H15F3N4O2S B2670553 Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421508-56-6](/img/structure/B2670553.png)

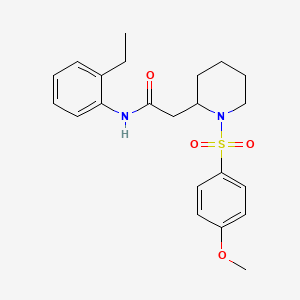

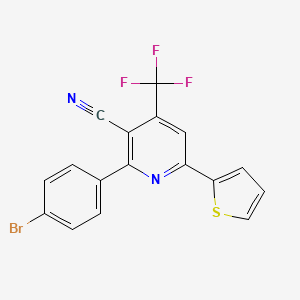

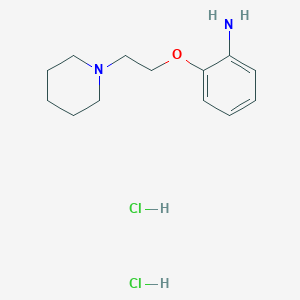

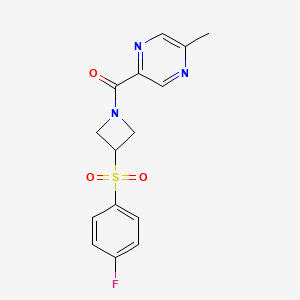

Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Agents

The molecular scaffold related to benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, indicating their potential as therapeutic agents in tuberculosis treatment (Pancholia et al., 2016).

Molecular Aggregation and Optical Properties

Studies on molecular aggregation and optical properties in benzothiadiazol derivatives have revealed significant insights into their interaction with solvents, affecting their fluorescence emission spectra and circular dichroism (CD) spectra. These findings have implications for designing novel materials with specific optical characteristics, useful in applications ranging from organic electronics to sensors (Matwijczuk et al., 2016).

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine moiety has been explored as a novel electron acceptor in the development of donor-acceptor-type electrochromic polymers. These polymers exhibit fast-switching capabilities, lower bandgap, and high coloration efficiency, making them suitable for applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).

Anticancer Potential

The incorporation of benzo[d][1,2,3]thiadiazole units into semiconducting polymers has shown promising results in optoelectronic devices, highlighting their potential in medical imaging and photodynamic therapy for cancer treatment. These materials exhibit high performance in devices such as solar cells and transistors, indicating their versatility and applicability in both electronics and therapeutics (Chen et al., 2016).

Drug Design and Synthesis

The exploration of benzo[c][1,2,5]thiadiazoles in drug design has led to the synthesis of novel compounds targeting various biological pathways. For instance, new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been synthesized with potential anticancer activity, specifically targeting tumor hypoxia, which is a critical aspect of cancer progression and resistance to therapy (Das et al., 2023).

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-2-4-16(22-10-12)27-13-5-7-25(8-6-13)17(26)11-1-3-14-15(9-11)24-28-23-14/h1-4,9-10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOJRUOEOSXOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)

![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)

![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)

![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)